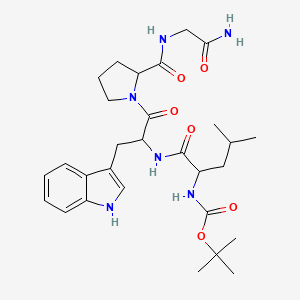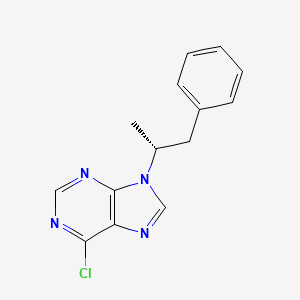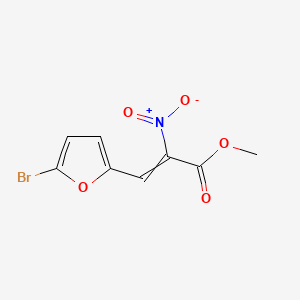
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom attached to the furan ring and a nitro group attached to the propenoic acid moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester typically involves the bromination of furan derivatives followed by nitration and esterification. One common method includes the bromination of 2-furylacrylic acid, followed by nitration to introduce the nitro group. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of bromine and nitric acid for bromination and nitration, respectively. The esterification step is carried out using methanol in the presence of an acid catalyst to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-furyl)-2-nitropropenoic acid.
Reduction: Formation of 3-(5-Bromo-2-furyl)-2-aminopropenoic acid, methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromo-2-furyl)quinoxaline
- 3-(5-Bromo-2-furyl)-2-quinoxalone
- Methyl 2-cyano-3-(5-bromo-2-furyl)acrylate
Uniqueness
3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
68162-38-9 |
|---|---|
Fórmula molecular |
C8H6BrNO5 |
Peso molecular |
276.04 g/mol |
Nombre IUPAC |
methyl 3-(5-bromofuran-2-yl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C8H6BrNO5/c1-14-8(11)6(10(12)13)4-5-2-3-7(9)15-5/h2-4H,1H3 |
Clave InChI |
XBKOCRRKOPWCAY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC1=CC=C(O1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



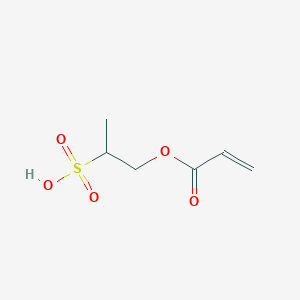
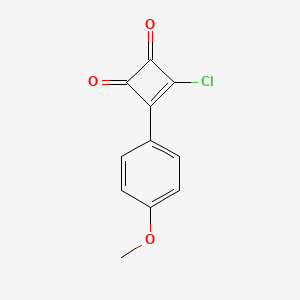
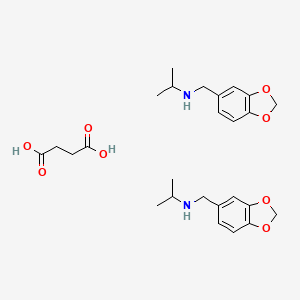
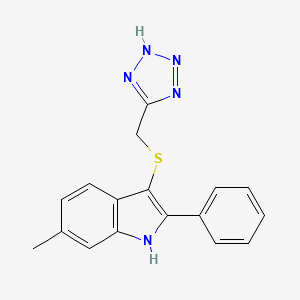
![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
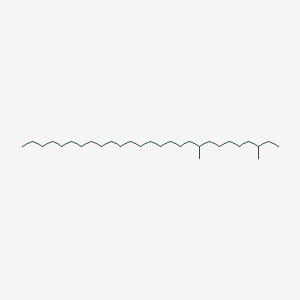
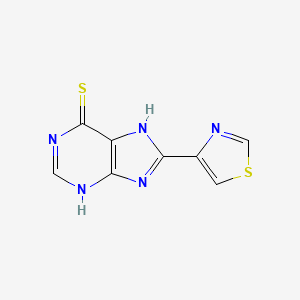
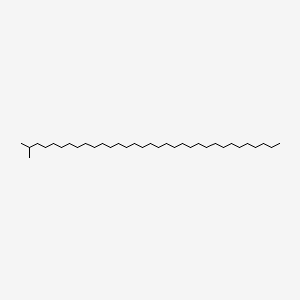

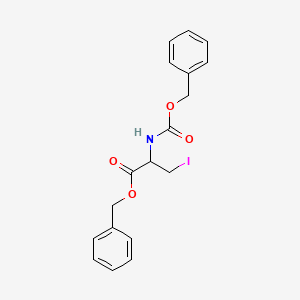
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
